molecular formula C14H14O5 B1198865 4H-1-Benzopyran-2-carboxylic acid, 6,8-diethyl-5-hydroxy-4-oxo- CAS No. 37467-41-7

4H-1-Benzopyran-2-carboxylic acid, 6,8-diethyl-5-hydroxy-4-oxo-

Cat. No.: B1198865
CAS No.: 37467-41-7
M. Wt: 262.26 g/mol
InChI Key: HBBZNIVGQORKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-2-carboxylic acid, 6,8-diethyl-5-hydroxy-4-oxo-, also known as 4H-1-Benzopyran-2-carboxylic acid, 6,8-diethyl-5-hydroxy-4-oxo-, is a useful research compound. Its molecular formula is C14H14O5 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-2-carboxylic acid, 6,8-diethyl-5-hydroxy-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-2-carboxylic acid, 6,8-diethyl-5-hydroxy-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37467-41-7

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

6,8-diethyl-5-hydroxy-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C14H14O5/c1-3-7-5-8(4-2)13-11(12(7)16)9(15)6-10(19-13)14(17)18/h5-6,16H,3-4H2,1-2H3,(H,17,18)

InChI Key

HBBZNIVGQORKNC-UHFFFAOYSA-N

SMILES

CCC1=CC(=C2C(=C1O)C(=O)C=C(O2)C(=O)O)CC

Canonical SMILES

CCC1=CC(=C2C(=C1O)C(=O)C=C(O2)C(=O)O)CC

37467-41-7

Synonyms

6,8-diethyl-5-hydroxychromone-2-carboxylic acid
FPL 52757
FPL 52757, monosodium salt
FPL 52758
FPL-52757

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5 parts of 6,8-diethyl-5-methoxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and 130 parts by volume of 48% aqueous hydrobromic acid was refluxed for seven hours. The reaction mixture was cooled and excess sodium bicarbonate solution was added. The solution was acidified with concentrated hydrochloric acid and then extracted with chloroform. Evaporation of the chloroform gave a residue which on trituration with light petroleum gave 2.3 parts of 6,8-diethyl-5-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, m.p. 218°-220° C (after crystallization from ethanol).
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